4-Chloro-7-cyano-1H-indole-2-carboxylic acid
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Overview
Description
4-Chloro-7-cyano-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by cyclization and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole ring, using reagents like halogens or nitro compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles
Scientific Research Applications
4-Chloro-7-cyano-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes it a valuable candidate for drug development .
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- 7-Bromo-1H-indole-2-carboxylic acid
- 4-Chloro-1H-indole-2-carboxylic acid
Comparison: 4-Chloro-7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and cyano groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C10H5ClN2O2 |
---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
4-chloro-7-cyano-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)9-6(7)3-8(13-9)10(14)15/h1-3,13H,(H,14,15) |
InChI Key |
MKDXLKQJBAXRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1C#N)C(=O)O)Cl |
Origin of Product |
United States |
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